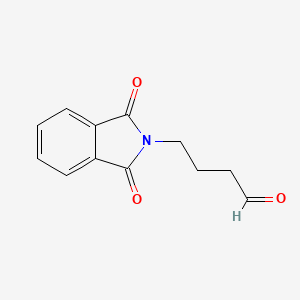

4-(1,3-Dioxoisoindolin-2-YL)butanal

描述

4-(1,3-Dioxoisoindolin-2-YL)butanal, a derivative of phthalimide (B116566), holds a key position as a building block in organic synthesis. Phthalimides, a class of compounds featuring an imide functional group, are widely recognized for their utility in constructing a variety of biologically active molecules. nih.govresearchgate.net The structure of this compound incorporates the stable phthalimide group attached to a four-carbon aldehyde chain, providing two reactive centers for further chemical modifications.

The primary interest in this compound stems from its utility as a precursor in the synthesis of gamma-aminobutyric acid (GABA) analogues. drugbank.com GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are a cornerstone in the treatment of various neurological conditions. The aldehyde functional group in this compound allows for the introduction of various chemical moieties, enabling the systematic development of new derivatives with potentially tailored biological activities.

The current body of research on this compound is predominantly centered on its role as a synthetic intermediate. While its utility in this capacity is established, there are several areas where further investigation is warranted. A significant research gap is the limited public data on the full range of its chemical reactivity and the biological activities of its immediate derivatives.

Future research is likely to be directed towards several key areas. A primary focus will be the expansion of the library of GABA analogues synthesized from this precursor. This will involve the exploration of diverse chemical transformations of the butanal moiety to create novel structures with potentially enhanced or more selective activity at GABA receptors. chemicalbook.com Furthermore, the development of more efficient and sustainable synthetic routes to this compound itself could be a valuable area of investigation, potentially utilizing greener catalysts and solvents. researchgate.netresearchgate.net There is also potential for exploring the applications of this compound in the synthesis of other classes of biologically active molecules beyond GABA analogues, given the versatility of the phthalimide and aldehyde functional groups.

Structure

3D Structure

属性

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,8H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXADABRNBNSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189537 | |

| Record name | 2H-Isoindole-2-butanol, 1,3-dihydro-1,3-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-60-5 | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3598-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide, N-(3-formylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Isoindole-2-butanol, 1,3-dihydro-1,3-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile

The fundamental chemical and physical properties of 4-(1,3-Dioxoisoindolin-2-YL)butanal are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₃ | nih.govchemicalbook.com |

| Molecular Weight | 217.22 g/mol | chemicalbook.com |

| CAS Number | 3598-60-5 | chemicalbook.com |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

Iii. Chemical Reactivity and Transformational Chemistry of 4 1,3 Dioxoisoindolin 2 Yl Butanal

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for numerous transformations, including the formation of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, as well as changes in the oxidation state of the carbonyl carbon.

Nucleophilic addition is a fundamental reaction class for aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. This intermediate can then be protonated or undergo further reaction to yield a stable product.

4-(1,3-Dioxoisoindolin-2-yl)butanal readily reacts with primary amines under mildly acidic conditions to form imines, also known as Schiff bases. uobasrah.edu.iq The reaction is a condensation process involving nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration. The phthalimide (B116566) group is stable under these conditions. The formation of the C=N double bond in the product is a key transformation in synthetic chemistry, often used in the preparation of heterocyclic compounds and as intermediates in various syntheses. ekb.eg

The general reaction proceeds as follows: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the butanal. This is followed by a proton transfer to form a carbinolamine intermediate. Acid catalysis facilitates the protonation of the hydroxyl group in the carbinolamine, converting it into a good leaving group (water). Subsequent elimination of water and formation of a double bond between carbon and nitrogen yields the final imine product. sbmu.ac.ir

Table 1: Synthesis of Imines from this compound

| Reactant | Reagent (Primary Amine) | Product | Conditions |

| This compound | R-NH₂ (e.g., Aniline) | N-Aryl-4-(1,3-dioxoisoindolin-2-yl)butan-1-imine | Mild acid catalyst (e.g., acetic acid), removal of water |

In the presence of an acid catalyst, this compound reacts with alcohols to form acetals. libretexts.orglibretexts.org This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product. libretexts.org Initially, one equivalent of alcohol adds to the aldehyde to form a hemiacetal intermediate. masterorganicchemistry.com The reaction can be controlled to stop at this stage, but with an excess of the alcohol and continued acid catalysis, a second nucleophilic substitution occurs, replacing the hemiacetal hydroxyl group with another alkoxy group to yield the stable acetal. masterorganicchemistry.com

Cyclic acetals are readily formed by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol or propane-1,3-diol. This transformation is particularly useful in synthetic organic chemistry for protecting the aldehyde group from other reagents, as acetals are stable under neutral or basic conditions but can be easily hydrolyzed back to the aldehyde with aqueous acid. libretexts.orgkhanacademy.org

Table 2: Acetal Formation from this compound

| Reactant | Reagent (Alcohol) | Product | Conditions |

| This compound | 2 eq. R-OH (e.g., Methanol) | 2-(4,4-Dimethoxybutyl)isoindoline-1,3-dione | Anhydrous acid catalyst (e.g., TsOH), removal of water |

| This compound | 1 eq. Ethylene Glycol | 2-(2-(1,3-Dioxolan-2-yl)ethyl)isoindoline-1,3-dione | Anhydrous acid catalyst, removal of water |

The aldehyde functionality of this compound is a suitable substrate for olefination reactions, which convert the carbonyl group into a carbon-carbon double bond.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. libretexts.orgwikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a stable phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.orglibretexts.org The stereochemical outcome (E/Z selectivity) of the Wittig reaction depends heavily on the nature of the substituents on the ylide. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion as the nucleophile. wikipedia.orgyoutube.com These carbanions are generated by treating a phosphonate ester with a base. A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble and easily removed during workup. organic-chemistry.org Furthermore, HWE reactions with stabilized phosphonate ylides generally show high selectivity for the formation of the (E)-alkene. organic-chemistry.orgnrochemistry.com

Table 3: Olefination of this compound

| Reaction Name | Reagent | General Product Structure | Key Features |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | 2-(Alk-4-enyl)isoindoline-1,3-dione | Stereoselectivity depends on ylide structure; forms stable Ph₃P=O byproduct. wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | 2-(Alk-4-enyl)isoindoline-1,3-dione | Typically high (E)-selectivity; water-soluble phosphate byproduct. wikipedia.orgnrochemistry.com |

The aldehyde group represents an intermediate oxidation state for a terminal carbon atom and can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid, without affecting the phthalimide ring. A variety of oxidizing agents can accomplish this transformation under mild conditions.

Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in basic solution, followed by acidic workup, or Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). Milder, more selective methods are also available, such as Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid. This method is particularly effective for aldehydes that may be sensitive to harsher conditions. The photo-oxidation of aromatic alcohols to carboxylic acids using oxygen has also been reported as an environmentally friendly method. mdpi.com The resulting carboxylic acid is a valuable synthetic intermediate for further derivatization, for example, through the formation of amides or esters.

Table 4: Selective Oxidation of this compound

| Oxidizing Agent | Product | Typical Conditions |

| Potassium Permanganate (KMnO₄) | 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid | Basic aqueous solution, then acid quench |

| Jones Reagent (CrO₃/H₂SO₄) | 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid | Acetone, 0°C to room temperature |

| Sodium Chlorite (NaClO₂) | 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid | Buffered solution (e.g., with NaH₂PO₄), often with a chlorine scavenger |

Oxidation and Reduction Reactions

Reduction to Alcohols and Amines

The aldehyde group of this compound is susceptible to reduction to a primary alcohol, while the phthalimide group can be reduced to the corresponding amine. The choice of reducing agent and reaction conditions determines the extent and selectivity of the reduction.

Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is a common reagent for the reduction of aldehydes and ketones. In the case of γ-oxoesters, NaBH₄ typically reduces the keto group chemoselectively to a hydroxyl group, which can then cyclize to form a lactone. beilstein-journals.org For instance, 4-aryl-4-oxoesters are readily reduced to 1-aryl-1,4-butanediols by methanolic NaBH₄ at room temperature, indicating reduction of both the ketone and the ester. beilstein-journals.org In contrast, 4-alkyl-4-oxoesters selectively yield 1,4-butanolides under the same conditions. beilstein-journals.org While specific studies on this compound are not prevalent, the general principles of aldehyde reduction suggest that reagents like sodium borohydride would reduce the butanal moiety to the corresponding butanol.

For the reduction of the phthalimide group to an amine, stronger reducing agents are typically required. However, a two-stage, one-flask operation using sodium borohydride in 2-propanol followed by acetic acid has been shown to efficiently deprotect phthalimides of α-amino acids with no measurable loss of optical activity. organic-chemistry.org This method offers a milder alternative to traditional hydrazinolysis for amine liberation.

| Reagent/Condition | Functional Group Targeted | Product |

| Sodium Borohydride (NaBH₄) in Methanol | Aldehyde | 4-(1,3-Dioxoisoindolin-2-yl)butan-1-ol |

| Sodium Borohydride (NaBH₄) / 2-propanol, then Acetic Acid | Phthalimide | Primary amine (after ring opening) |

Condensation Reactions

The aldehyde functionality of this compound allows it to participate in various carbon-carbon bond-forming condensation reactions.

The Aldol (B89426) condensation is a fundamental reaction in organic synthesis where an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. lumenlearning.comthieme-connect.deresearchgate.net The reaction of an aldehyde, such as this compound, with a ketone under basic conditions is known as a Claisen-Schmidt condensation. lumenlearning.com This reaction is synthetically useful as the aldehyde is consumed while the ketone provides the enolate. lumenlearning.com The product of an aldol condensation of this compound would be a β-hydroxy aldehyde, which could subsequently be dehydrated to form an α,β-unsaturated aldehyde. The industrial preparation of 2-ethyl-1-hexanol from butanal via an aldol condensation highlights the synthetic utility of this reaction. libretexts.org

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is an active hydrogen compound, such as malonic acid or its esters, and the catalyst is typically a weak base like an amine. wikipedia.orgsci-hub.se The reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a base leads to an α,β-unsaturated product. wikipedia.orgsci-hub.se For example, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine (B6355638) yields a conjugated enone. wikipedia.org The Knoevenagel condensation of this compound with an active methylene compound would be expected to yield a product with a new carbon-carbon double bond conjugated to the electron-withdrawing group of the active methylene compound. The reaction conditions can influence the product selectivity; for instance, sequential Knoevenagel condensation/cyclization reactions can lead to various indene (B144670) and benzofulvene derivatives. nih.gov

| Reaction | Reactant | Catalyst | Product Type |

| Aldol Condensation | Ketone | Base (e.g., NaOH) | β-Hydroxy aldehyde or α,β-Unsaturated aldehyde |

| Knoevenagel Condensation | Active Methylene Compound | Weak Base (e.g., Piperidine) | α,β-Unsaturated compound |

Reactions Involving the Phthalimide Moiety

The phthalimide group of this compound offers several avenues for chemical modification, including reactions at the nitrogen atom, ring-opening, and functionalization of the aromatic ring.

N-Alkylation and N-Acylation Reactions

While the nitrogen of the phthalimide in this compound is already alkylated with the butanal side chain, the general reactivity of the phthalimide N-H bond is informative. The acidic nature of the imide proton allows for deprotonation by a base, followed by reaction with an electrophile. rsc.org N-alkylation of phthalimide is a key step in the Gabriel synthesis of primary amines and can be achieved using alkyl halides in the presence of a base like potassium hydroxide (B78521) in ionic liquids or cesium carbonate in DMF. organic-chemistry.orgorganic-chemistry.org Mechanochemical methods, using a ball mill, have also been developed for the N-alkylation of imides, offering a solvent-free alternative. beilstein-journals.orgnih.gov

N-acylation of phthalimides can also be achieved. For example, N-acyl- and N-alkoxycarbonylaminophthalimides can be alkylated via a Mitsunobu reaction. organic-chemistry.org

Ring-Opening Reactions for Amine Liberation (Gabriel Synthesis Modifications)

A crucial reaction of the phthalimide moiety in the context of synthesis is its cleavage to release a primary amine. This is the final step in the Gabriel synthesis. masterorganicchemistry.com The traditional method involves hydrazinolysis, where hydrazine (B178648) is used to cleave the phthalimide ring and liberate the amine. masterorganicchemistry.com

Modifications to the Gabriel synthesis have been developed to provide milder conditions for amine liberation. For instance, a two-stage, one-flask procedure using sodium borohydride in 2-propanol followed by acetic acid can effectively deprotect phthalimides. organic-chemistry.org Another solvent-free approach involves the reaction of N-alkylated phthalimides with 1,2-diaminoethane in a ball mill. beilstein-journals.orgnih.gov

| Reagent/Condition | Description |

| Hydrazine (NH₂NH₂) | Traditional method for phthalimide cleavage (hydrazinolysis). masterorganicchemistry.com |

| Sodium Borohydride / 2-propanol, then Acetic Acid | Milder, one-flask deprotection method. organic-chemistry.org |

| 1,2-Diaminoethane (in ball mill) | Solvent-free method for amine liberation. beilstein-journals.orgnih.gov |

Functionalization of the Aromatic Ring

The aromatic ring of the phthalimide group can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. The reactivity and regioselectivity of these reactions are influenced by the electron-withdrawing nature of the imide group.

Recent research has focused on the direct C-H functionalization of the phthalimide aromatic ring. For instance, a B(C₆F₅)₃-catalyzed photoinduced deoxygenation strategy enables the direct aromatic C(sp²)-H amination of alkylarenes using N-hydroxyphthalimides as nitrogen sources. researchgate.net This method demonstrates the potential for selective functionalization of the aromatic core of the phthalimide. Furthermore, rhodium-catalyzed C-H functionalization of unactivated C-H bonds using donor/acceptor carbenes has been extended to substrates containing a phthalimido group, which acts as a site-protecting and stereodirecting group. nih.govresearchgate.net

Iv. Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(1,3-Dioxoisoindolin-2-yl)butanal, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the butanal chain. The aromatic region typically displays a multiplet system around 7.7-7.9 ppm, characteristic of the symmetrically substituted benzene (B151609) ring of the phthalimide moiety. The aliphatic portion would feature signals for the four-carbon chain, including a highly characteristic downfield signal for the aldehydic proton.

The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. docbrown.infobeilstein-journals.org There are 12 carbon atoms in the structure, but due to the symmetry of the phthalimide group, fewer than 12 signals are expected. Key signals include the carbonyl carbons of the imide, the aromatic carbons, and the carbons of the alkyl chain, with the aldehydic carbonyl carbon appearing at a very low field (around 202 ppm). docbrown.infobeilstein-journals.org The chemical shifts are influenced by the electronegativity of the neighboring atoms, particularly the nitrogen and oxygen atoms. docbrown.infobeilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and data from analogous structures like butanal and N-substituted phthalimides. docbrown.infobeilstein-journals.orghmdb.cadocbrown.infochemicalbook.com

| Atom Position | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| Aldehyde (-CHO) | ~9.8 | Triplet (t) | ~202.5 |

| CαH₂ (to CHO) | ~2.5 | Multiplet (m) | ~45.8 |

| CβH₂ | ~2.0 | Multiplet (m) | ~21.7 |

| CγH₂ (to N) | ~3.7 | Triplet (t) | ~37.5 |

| Phthalimide C=O | - | - | ~168.0 |

| Phthalimide C (quat) | - | - | ~132.0 |

| Phthalimide CH | ~7.8 | Multiplet (m) | ~134.5 |

| Phthalimide CH | ~7.7 | Multiplet (m) | ~123.5 |

To definitively assign the ¹H and ¹³C signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aldehydic proton and the adjacent Cα protons, between the Cα and Cβ protons, and between the Cβ and Cγ protons, confirming the linear butanal chain structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that has a proton attached. For example, the proton signal at ~9.8 ppm would correlate with the carbon signal at ~202.5 ppm, assigning them as the aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying connectivity across quaternary (non-protonated) carbons and heteroatoms. Key expected correlations would include the Cγ protons (~3.7 ppm) correlating to the phthalimide carbonyl carbons (~168.0 ppm), confirming the attachment of the butyl chain to the nitrogen atom of the phthalimide ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₁₂H₁₁NO₃, the expected exact mass is 217.0739 g/mol . hmdb.ca HRMS analysis confirming this value provides definitive proof of the compound's elemental composition.

Under electron impact (EI) or electrospray ionization (ESI), the molecule fragments in a predictable manner, providing a structural fingerprint. xml-journal.netnih.gov The fragmentation of N-substituted phthalimides is well-documented and typically involves characteristic cleavages of the phthalimide ring and the attached alkyl chain. xml-journal.netnih.govresearchgate.net

Key expected fragmentation pathways include:

Cleavage of the C-N bond, leading to the formation of a stable phthalimide radical or ion.

The characteristic phthalimide fragment itself (m/z 147) and its subsequent fragments (m/z 130, 104, 76) arising from losses of CO and HCN. nist.gov

Alpha-cleavage adjacent to the nitrogen, leading to the formation of the [M-C₄H₇O]⁺ ion.

McLafferty rearrangement, a common pathway for aldehydes, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral molecule.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Significance |

| 217 | [M]⁺ | Molecular Ion |

| 160 | [C₈H₄O₃]⁺ | Phthalic anhydride (B1165640) ion, a common rearrangement product |

| 147 | [C₈H₅NO₂]⁺ | Phthalimide ion |

| 130 | [C₈H₄NO]⁺ | Loss of OH from the phthalimide fragment |

| 104 | [C₇H₄O]⁺ | Loss of HCN from m/z 130 |

| 76 | [C₆H₄]⁺ | Benzene ring fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would show characteristic absorption bands for the imide and aldehyde groups. chemicalbook.comnist.gov

Table 3: Characteristic IR Absorption Bands for this compound Based on data for phthalimide and butanal. chemicalbook.comnist.govnih.govresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic (Phthalimide) |

| ~2930-2960 | C-H stretch | Aliphatic (Butyl chain) |

| ~2820 and ~2720 | C-H stretch | Aldehyde (Fermi doublet) |

| ~1770 | C=O stretch (asymmetric) | Imide (Phthalimide) |

| ~1715 | C=O stretch (symmetric) | Imide (Phthalimide) |

| ~1725 | C=O stretch | Aldehyde |

| ~1600 | C=C stretch | Aromatic (Phthalimide) |

| ~1390 | C-N stretch | Imide |

The presence of two distinct carbonyl stretching bands for the imide group (one asymmetric and one symmetric) is a hallmark of the phthalimide structure. researchgate.net Furthermore, the pair of peaks (a Fermi doublet) between 2700 and 2900 cm⁻¹ is a definitive indicator of the aldehydic C-H stretch, confirming the presence of the butanal moiety. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in synthetic chemistry for both monitoring the progress of a reaction and for the purification and purity assessment of the final product. The principal chromatographic techniques applicable to this compound include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netoup.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. Given the compound's polarity, attributed to the phthalimide and aldehyde functional groups, reversed-phase HPLC (RP-HPLC) is the most suitable method. youtube.comnih.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is a polar solvent mixture.

For N-substituted phthalimides, a common stationary phase is a C18 (octadecyl) bonded silica (B1680970) column. nih.govsielc.com The separation mechanism relies on the hydrophobic interactions between the analyte and the nonpolar stationary phase. Less polar compounds interact more strongly and are retained longer, while more polar compounds elute earlier. The mobile phase typically consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups. nih.govsielc.com Detection is commonly achieved using a UV detector, as the phthalimide moiety contains a chromophore that strongly absorbs UV light.

While specific HPLC parameters for this compound are not widely published, typical conditions can be inferred from the analysis of similar N-substituted phthalimide derivatives. sielc.comtcichemicals.com

Table 1: Representative HPLC Conditions for Analysis of N-Substituted Phthalimides

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Buffer/Additive | 0.1% Phosphoric Acid or 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table presents typical starting conditions for the HPLC analysis of N-substituted phthalimides based on established methods for related compounds. nih.govsielc.com

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample. jetir.orglibretexts.org For this compound, TLC is typically performed on plates coated with a thin layer of silica gel, which serves as the polar stationary phase. researchgate.net

A small amount of the compound, dissolved in a volatile solvent, is spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

The choice of solvent system is critical for achieving good separation. rochester.edusigmaaldrich.com For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often effective. rochester.edu After development, the separated spots are visualized, typically under UV light (254 nm), where the phthalimide ring will appear as a dark spot due to fluorescence quenching. rsc.org The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions.

Table 2: Common TLC Solvent Systems for Phthalimide Derivatives

| System Code | Solvents | Composition (by volume) | Application Notes |

|---|---|---|---|

| A | Hexane : Ethyl Acetate | 1 : 1 | General purpose for compounds of intermediate polarity. libretexts.org |

| B | Chloroform : Methanol | 9 : 1 | Suitable for more polar phthalimide derivatives. sigmaaldrich.com |

| C | Toluene : Acetic Acid | 10 : 1 | Useful for acidic compounds or to improve spot shape. sigmaaldrich.com |

This table provides examples of solvent systems commonly used for the TLC analysis of phthalimide-containing compounds. The optimal system depends on the specific substitution. libretexts.orgsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. It is a powerful tool for analyzing volatile and thermally stable compounds. nih.gov While the butanal moiety makes this compound amenable to GC analysis, care must be taken as aldehydes can sometimes be prone to degradation at high temperatures.

In GC, the sample is vaporized and injected into a capillary column, typically coated with a stationary phase like polydimethylsiloxane. researchgate.net Separation occurs based on the compound's boiling point and its interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting ions—the molecular ion and various fragment ions—are separated by their mass-to-charge (m/z) ratio, producing a mass spectrum that serves as a molecular fingerprint. whitman.edu

The fragmentation pattern of this compound is expected to show characteristic features of both the phthalimide group and the aldehyde function. The stable phthalimide ring would likely produce a prominent ion. Cleavage adjacent to the aldehyde group (α-cleavage) could result in the loss of a hydrogen radical (M-1) or a formyl radical (M-29, loss of CHO). libretexts.org Another common fragmentation for aldehydes is the McLafferty rearrangement if a gamma-hydrogen is available.

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 217 | [M]⁺ | Molecular Ion |

| 216 | [M-H]⁺ | α-cleavage (loss of H radical from aldehyde) |

| 188 | [M-CHO]⁺ | α-cleavage (loss of formyl radical) |

| 160 | [C₈H₄O₂N-CH₂]⁺ | Cleavage of the alkyl chain |

| 147 | [C₈H₅NO₂]⁺ | Phthalimide cation radical |

This table is based on general fragmentation rules for aldehydes and phthalimide-containing structures and serves as a predictive guide. libretexts.orgresearchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

While obtaining a single crystal of the title compound, an aldehyde, might be challenging due to its reactivity and potentially low melting point, X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of its crystalline derivatives. By converting the aldehyde to a more stable, crystalline derivative (e.g., an oxime, hydrazone, or the corresponding carboxylic acid or alcohol), single-crystal X-ray diffraction can be performed.

This technique involves irradiating a single crystal with a focused beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. For N-substituted phthalimides, X-ray crystallography reveals how the alkyl or aryl substituent influences the molecular conformation and the intermolecular packing in the crystal lattice. rsc.orgmdpi.com Studies on various N-alkylphthalimides show that the packing motifs are significantly affected by the length and branching of the alkyl chain. rsc.orgrsc.org These packing arrangements are governed by non-covalent interactions such as π-π stacking between the aromatic phthalimide rings and van der Waals forces.

For instance, the crystal structure of N-isobutylphthalimide, a close structural analog, would provide valuable insight into the likely conformation of the N-butyl portion of this compound. nih.gov

Table 4: Representative Crystallographic Data for an N-Alkyl Phthalimide Derivative

| Parameter | N-(1-Ethylpropyl)-5,5'-bithiophen-2-yl)phthalimide |

|---|---|

| Chemical Formula | C₂₅H₂₂N₂O₄S₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell a (Å) | 29.355(2) |

| Unit Cell b (Å) | 5.8643(5) |

| Unit Cell c (Å) | 14.1209(12) |

| Unit Cell β (°) | 108.649(3) |

| π-π Stacking Distance (Å) | 3.74 |

This table presents single-crystal X-ray diffraction data for a representative N-substituted phthalimide derivative to illustrate the type of structural information obtained. rsc.org

V. Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. For "4-(1,3-Dioxoisoindolin-2-YL)butanal," these calculations can predict its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. In studies of compounds structurally related to "this compound," such as other phthalimide (B116566) derivatives, DFT has been successfully applied. eurjchem.com For instance, in a study on 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, DFT calculations were performed to explore the molecular structure and analyze experimental findings. eurjchem.com

These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. Once the geometry is optimized, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Table 1: Calculated Electronic Properties for a Representative Phthalimide Derivative using DFT

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity. | 4.5 to 5.5 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 4.0 Debye |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions prone to electrophilic or nucleophilic attack. | Varies across the molecule |

Note: The values presented are illustrative and based on DFT calculations performed on structurally similar phthalimide derivatives. Specific values for "this compound" would require dedicated calculations.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are powerful tools for predicting reaction mechanisms. These methods can be employed to map out the potential energy surface of a reaction involving "this compound," identifying transition states and intermediates. This allows for a detailed understanding of the reaction's feasibility, kinetics, and stereochemical outcome. For example, ab initio calculations could be used to model the Gabriel synthesis of primary amines from phthalimides, providing insight into the mechanism of alkylation and subsequent hydrazinolysis. While specific studies on "this compound" are not prevalent, the methodology is well-established for related compounds.

Molecular Docking and Dynamics Simulations (for studies involving biological targets of derivatives)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule, such as a derivative of "this compound," might interact with a biological target, typically a protein. academicjournals.org These methods are crucial in drug discovery and development.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of "this compound," docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the binding site of a target protein. academicjournals.org

In a study on novel thiazolidinone derivatives incorporating a phthalimide moiety, molecular docking was used to understand their binding affinity towards human serum albumin (HSA). academicjournals.org Another study on thiazolidine-4-one derivatives utilized molecular docking to predict the binding mechanism and affinity with their target protein. These analyses provide a structural basis for the observed biological activity and can guide the design of more potent and selective analogs.

Conformational analysis is a critical component of understanding ligand-protein interactions, as the three-dimensional shape of the ligand influences its ability to fit into a protein's binding site. academicjournals.orguowasit.edu.iq Computational methods can explore the possible conformations of "this compound" and its derivatives.

Binding affinity, often expressed as a docking score or binding free energy, is a prediction of the strength of the interaction between the ligand and the protein. uowasit.edu.iq Lower docking scores generally indicate a more favorable binding interaction. For example, in a study of 1,3,4-thiadiazole (B1197879) derivatives, molecular docking was used to estimate the binding affinity, with one compound showing a docking score of -8.9 kcal/mol. cas.org

Table 2: Illustrative Molecular Docking Results for a Phthalimide Derivative

| Parameter | Description | Illustrative Value |

| Docking Score | An estimation of the binding affinity between the ligand and the protein. | -7.0 to -9.0 kcal/mol |

| Hydrogen Bonds | Number and type of hydrogen bonds formed with amino acid residues. | 2-4 bonds with residues like SER, THR, HIS |

| Hydrophobic Interactions | Interactions with nonpolar amino acid residues. | Interactions with residues like LEU, VAL, PHE |

| Interacting Residues | Specific amino acids in the binding pocket that interact with the ligand. | e.g., Ser234, Leu345, Phe210 |

Note: This table provides example data based on docking studies of functionally related compounds. The actual results for "this compound" would depend on the specific protein target.

Retrosynthetic Analysis Software and Algorithms

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules. Modern computational tools have been developed to automate and assist in this process. Software such as CAS SciFinder, SYNTHIA™, and SynRoute can be utilized to devise synthetic routes for "this compound". sigmaaldrich.comnih.govyoutube.com

These programs work by breaking down the target molecule into simpler, commercially available starting materials through a series of known chemical transformations. The user can often specify various parameters, such as the maximum number of steps or cost limits for starting materials, to tailor the synthetic plan. nih.gov For "this compound," a likely retrosynthetic disconnection would involve breaking the N-C bond of the phthalimide, leading back to phthalimide and a suitable four-carbon synthon. The software would then search its database for reactions to achieve these transformations, providing chemists with viable synthetic pathways.

Cheminformatics and Data Mining for Structure-Activity Relationships (SAR) (for studies on derivatives)

Following a comprehensive review of scientific literature and chemical databases, no specific studies were identified that focus on the cheminformatics, data mining, or detailed structure-activity relationships (SAR) for derivatives of this compound.

The isoindoline-1,3-dione structural framework is a recognized "privileged scaffold" in medicinal chemistry, and as such, numerous computational studies, including SAR and Quantitative Structure-Activity Relationship (QSAR) analyses, have been conducted on a wide array of its derivatives. mdpi.com These investigations have explored their potential as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents. mdpi.commdpi.comnih.gov Methodologies such as molecular docking, 3D-QSAR, and pharmacophore modeling are frequently employed to elucidate the structural requirements for biological activity and to guide the design of new, more potent compounds. mdpi.comnih.gov

However, research specifically detailing the synthesis of a series of derivatives from this compound and their subsequent evaluation through cheminformatics and data mining to establish structure-activity relationships is not available in the public domain. The focus of existing research has been on other N-substituted isoindoline-1,3-diones, where modifications at the N-substituent are correlated with biological outcomes. For instance, studies on N-alkyl-isoindoline-1,3-diones have shown that the nature and length of the alkyl chain can influence their activity as inhibitors of enzymes like cyclooxygenase. nih.gov

Without published data on a series of derivatives of this compound, it is not possible to construct data tables or provide detailed research findings on their structure-activity relationships. This specific chemical space appears to be an unexplored area in computational and medicinal chemistry research based on currently accessible information.

Vi. Applications in Complex Molecule Synthesis

Role as a Precursor to Biologically Active Compounds

The structural motifs present in 4-(1,3-dioxoisoindolin-2-yl)butanal make it an ideal starting material for the synthesis of various biologically active molecules. Its ability to introduce a protected amino group and an aldehyde handle into a molecule is particularly useful in medicinal chemistry for the preparation of drug candidates and their analogues.

Synthesis of Nitrogen Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active natural products. This compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic systems, such as pyrrolidines and piperidines. nih.gov These reactions often involve the intramolecular cyclization of intermediates derived from the aldehyde functionality.

For instance, the aldehyde can undergo reductive amination followed by cyclization to yield substituted piperidines. Additionally, it can participate in multi-component reactions to form complex heterocyclic scaffolds. One notable application is in the synthesis of spiro-fused pyrrolidine (B122466) and piperidine (B6355638) scaffolds. nih.gov These three-dimensional frameworks are of significant interest in drug discovery due to their conformational rigidity and potential for novel biological activities. The synthesis of these spiro-fused systems often involves a cascade reaction initiated by the aldehyde group, leading to the formation of multiple rings in a single synthetic operation. nih.govrsc.org

The versatility of this building block is further demonstrated in its use for creating spiro-fused pyrazolidoylisoxazolines, which are of interest for their potential biological activities. nih.govresearchgate.net The synthesis of these complex heterocyclic systems highlights the utility of this compound in constructing diverse and intricate molecular architectures.

Construction of Complex Polyamine Structures

The phthalimide (B116566) group of this compound serves as a masked primary amine. This feature is particularly advantageous in the synthesis of complex polyamines, where selective protection and deprotection of multiple amino groups are required. The Gabriel synthesis, a well-established method for converting primary alkyl halides to primary amines, can be adapted using this aldehyde. The phthalimide group remains inert to many reaction conditions used to elaborate the aldehyde, allowing for the construction of a carbon skeleton before the final deprotection to reveal the primary amine. This strategy is crucial for the regioselective synthesis of polyamines with defined spacing and substitution patterns, which are important for their biological function.

Building Block for Drug Candidates and Analogues

The utility of this compound as a building block extends to the synthesis of specific drug candidates and their analogues. biosynth.com Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds to modulate their pharmacological properties.

A notable example is its use in the development of P-glycoprotein (P-gp) inhibitors. nih.gov P-gp is a transporter protein that plays a significant role in multidrug resistance in cancer and affects drug distribution to the brain. By incorporating the 4-(phthalimido)butyl side chain from this compound, medicinal chemists can synthesize analogues of known P-gp substrates or inhibitors to probe the structure-activity relationships and develop more potent and selective modulators.

Furthermore, this compound has been utilized in the synthesis of analogues of the beta-blocker talinolol (B1681881). The 4-(phthalimido)butyl group can be introduced to modify the structure of talinolol, leading to new derivatives with potentially altered pharmacokinetic or pharmacodynamic profiles. This approach allows for the systematic exploration of the chemical space around a known drug molecule to identify improved therapeutic agents.

The compound is also identified as a ligand for dopamine (B1211576) D2 and D3 receptors, suggesting its potential as a lead compound in the discovery of new drugs targeting these receptors. biosynth.com

Table 1: Applications of this compound in the Synthesis of Drug Candidates and Analogues

| Drug Target/Class | Application | Reference |

|---|---|---|

| P-glycoprotein (P-gp) | Synthesis of P-gp inhibitors to overcome multidrug resistance. | nih.gov |

| Beta-blockers | Synthesis of talinolol analogues with modified properties. |

Use in Material Science Research

Currently, there is limited direct evidence of the application of this compound or its immediate derivatives in material science research. The primary focus of research involving this compound has been in the domain of organic synthesis and medicinal chemistry. However, the functional groups present in this molecule, namely the phthalimide and aldehyde, could potentially be exploited in the synthesis of novel polymers or functional materials. For instance, the aldehyde could be used in polymerization reactions, and the phthalimide group could be modified to introduce specific functionalities into a material.

Development of Chemical Probes and Tags

The structural features of this compound make it a suitable scaffold for the development of chemical probes and tags. The aldehyde group can be readily converted into a variety of other functional groups, such as amines, alcohols, or carboxylic acids, which can then be used to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. The phthalimide-protected amine provides a latent attachment point that can be unmasked at a later stage in the synthesis.

One area where this potential is being explored is in the development of spiro-fused heterocyclic scaffolds that can be functionalized for use as chemical probes. nih.gov By incorporating this building block, researchers can create complex and rigid structures that can be selectively modified to interact with biological targets. The ability to introduce reporter groups at specific positions on these scaffolds is crucial for their use in chemical biology to study protein function and localization.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrrolidine |

| Piperidine |

| Spiro-fused pyrrolidine |

| Spiro-fused piperidine |

| Spiro-fused pyrazolidoylisoxazolines |

Vii. Conclusion and Future Research Perspectives

Summary of Key Research Findings

Currently, dedicated research publications focusing solely on 4-(1,3-Dioxoisoindolin-2-yl)butanal are limited. Its existence is primarily noted in chemical supplier catalogs and databases, which provide basic information such as its molecular formula (C12H11NO3) and CAS number. However, the true research value of this compound can be inferred from the extensive studies on phthalimide (B116566) derivatives and aldehydes.

Phthalimides are a cornerstone in medicinal chemistry, with a wide array of biological activities including anti-inflammatory, anticonvulsant, and immunomodulatory effects. nih.gov The phthalimide group often serves as a crucial pharmacophore or a synthetic intermediate in the development of new therapeutic agents. nih.gov The aldehyde group, on the other hand, is a versatile functional group in organic synthesis, readily undergoing a variety of transformations to introduce new functionalities. Therefore, the key significance of this compound lies in its potential as a bifunctional building block, enabling the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Challenges and Opportunities in Synthesis and Functionalization

The synthesis of this compound itself presents certain challenges and opportunities. A common route to N-substituted phthalimides is the Gabriel synthesis, which involves the reaction of potassium phthalimide with an alkyl halide. In the case of this compound, this would likely involve a starting material such as 4-halobutanal or a protected precursor. A significant challenge in this approach is the reactivity of the aldehyde group, which may be sensitive to the reaction conditions used for the N-alkylation of phthalimide. Protecting the aldehyde group prior to the reaction with phthalimide and subsequent deprotection would be a viable, albeit multi-step, strategy.

Opportunities for innovation in its synthesis could lie in the development of one-pot procedures that avoid the need for protection-deprotection steps. Furthermore, exploring alternative synthetic routes that are more atom-economical and environmentally benign is a continuous pursuit in modern organic chemistry.

In terms of functionalization, the aldehyde group is the primary site for a vast array of chemical transformations. These include:

Oxidation to the corresponding carboxylic acid, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, which can be further derivatized.

Reduction to the alcohol, 4-(1,3-dioxoisoindolin-2-yl)butan-1-ol, a precursor for ethers and esters.

Reductive amination to form various amines, opening pathways to a diverse range of bioactive compounds.

Wittig and related olefination reactions to extend the carbon chain and introduce double bonds.

Aldol (B89426) and other carbon-carbon bond-forming reactions to create more complex molecular architectures.

A key challenge in the functionalization of this compound is achieving selectivity, particularly in reactions where the phthalimide ring might also be reactive.

Emerging Trends in Phthalimide Chemistry and Aldehyde Derivatization

The fields of phthalimide chemistry and aldehyde derivatization are continually evolving, with several emerging trends that could be applied to this compound.

In phthalimide chemistry , there is a growing interest in the development of new catalytic methods for their synthesis and functionalization. This includes the use of transition metal catalysts for C-H activation to directly modify the phthalimide core, as well as the exploration of photoredox catalysis for mild and efficient transformations. researchgate.netnih.gov These methods could offer novel ways to create derivatives of this compound with unique properties.

In the realm of aldehyde derivatization , a major focus is on the development of highly selective and asymmetric catalytic methods. This allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Furthermore, the use of organocatalysis for aldehyde transformations continues to be a vibrant area of research, offering metal-free and environmentally friendly alternatives to traditional methods. The application of such advanced catalytic systems to this compound could lead to the discovery of novel compounds with enhanced biological activity.

Potential for Interdisciplinary Research and Applications

The bifunctional nature of this compound makes it a prime candidate for interdisciplinary research, bridging organic synthesis with medicinal chemistry, materials science, and chemical biology.

Medicinal Chemistry: The compound could serve as a scaffold for the development of new therapeutic agents. For instance, by derivatizing the aldehyde group, a library of compounds could be synthesized and screened for various biological activities, leveraging the known pharmacological properties of the phthalimide core. nih.gov

Materials Science: The phthalimide moiety is known for its thermal stability and is a component of some high-performance polymers. The aldehyde functionality of this compound could be used to incorporate this molecule into polymer backbones or to functionalize surfaces, potentially leading to new materials with tailored properties.

Chemical Biology: The aldehyde group can be used as a chemical handle for bioconjugation, allowing for the attachment of the phthalimide-containing molecule to proteins, peptides, or other biomolecules. This could be utilized to develop chemical probes to study biological processes or as a component of targeted drug delivery systems.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-(1,3-Dioxoisoindolin-2-YL)butanal, and how can reaction parameters be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, Procedure A (aldehyde-selective Wacker-type oxidation) yields ~77% using stoichiometric Pd(II) catalysts and optimized temperature/pH conditions. Key steps include monitoring reaction progress via TLC and quenching with aqueous NaHCO₃ to isolate the aldehyde . Scaling reactions while maintaining anhydrous conditions and inert atmospheres improves reproducibility.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H NMR : Key peaks include δ 9.70–9.80 ppm (aldehyde proton), δ 7.80–7.90 ppm (phthalimide aromatic protons), and δ 3.60–3.80 ppm (methylene protons adjacent to the isoindolinone ring) .

- FT-IR : Confirm C=O stretches at ~1700–1770 cm⁻¹ (phthalimide and aldehyde carbonyl groups) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 218.2) validates molecular weight .

Q. How does this compound react with nucleophiles, and what derivatives are synthetically valuable?

- Methodology : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., with amines to form imines). Derivatives like 4-(1,3-Dioxoisoindolin-2-YL)butanenitrile (via Knoevenagel condensation) and 4-phthalimidobutyric acid (via oxidation) are intermediates for pharmaceuticals and agrochemicals . Reaction conditions (e.g., solvent polarity, catalyst choice) dictate regioselectivity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

- Methodology : Discrepancies in yields (e.g., 18% vs. 75–79% ) may arise from impurities in starting materials or variations in workup protocols. Solutions include:

- Purity checks : Use HPLC or GC-MS to validate reactants.

- Reproducibility trials : Test reported procedures under controlled humidity/temperature.

- Cross-validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to confirm peak assignments .

Q. What crystallographic strategies are recommended for determining the solid-state structure of this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality (size >0.3 mm) to minimize absorption errors .

- Refinement Tools : SHELXL (for small-molecule refinement) and ORTEP-III (for thermal ellipsoid visualization) resolve bond-length discrepancies and validate planar phthalimide geometry .

- Validation : Check C—H···O/N interactions in packing diagrams to confirm intermolecular stability .

Q. How can computational tools enhance the analysis of this compound’s reactivity in novel environments?

- Methodology :

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics.

- Software : Gaussian or ORCA for energy minimization; Mercury for crystal packing analysis .

Q. What methodological frameworks are used to explore structure-activity relationships (SAR) for isoindolinone derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。